molecular formula C9H11ClN2O B3308523 2-Amino-N-(2-chloro-benzyl)-acetamide CAS No. 938336-84-6

2-Amino-N-(2-chloro-benzyl)-acetamide

Cat. No.: B3308523
CAS No.: 938336-84-6
M. Wt: 198.65 g/mol
InChI Key: AJLFYSSJHVLPKG-UHFFFAOYSA-N
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Description

2-Amino-N-(2-chloro-benzyl)-acetamide is an organic compound with the molecular formula C9H11ClN2O. It is a derivative of acetamide, where the acetamide group is substituted with an amino group and a 2-chloro-benzyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(2-chloro-benzyl)-acetamide typically involves the reaction of 2-chloro-benzylamine with acetamide under specific conditions. One common method includes:

    Starting Materials: 2-chloro-benzylamine and acetamide.

    Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like hydrochloric acid.

    Procedure: The mixture is heated under reflux for several hours, followed by cooling and crystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable processes, such as:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain optimal reaction conditions and improve yield.

    Catalytic Processes: Employing advanced catalysts to enhance reaction rates and selectivity.

    Purification: Implementing large-scale purification techniques like recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(2-chloro-benzyl)-acetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: Amines or other reduced forms.

    Substitution Products: Hydroxyl or alkoxy derivatives.

Scientific Research Applications

2-Amino-N-(2-chloro-benzyl)-acetamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-Amino-N-(2-chloro-benzyl)-acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Influencing the expression of genes related to its biological activity.

Comparison with Similar Compounds

2-Amino-N-(2-chloro-benzyl)-acetamide can be compared with other similar compounds, such as:

    2-Amino-N-(2-chloro-benzyl)-benzamide: Similar structure but with a benzamide group instead of an acetamide group.

    2-Amino-N-(2-chloro-benzyl)-cyclopropylacetamide: Contains a cyclopropyl group, which may confer different chemical and biological properties.

    2-Amino-N-(2-chloro-benzyl)-benzylamine: Lacks the acetamide group, resulting in different reactivity and applications.

Properties

IUPAC Name

2-amino-N-[(2-chlorophenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O/c10-8-4-2-1-3-7(8)6-12-9(13)5-11/h1-4H,5-6,11H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJLFYSSJHVLPKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CN)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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